molecular formula C16H15N3O3S2 B2864362 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 851802-53-4

1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2864362
CAS No.: 851802-53-4
M. Wt: 361.43
InChI Key: HKDBOTWNNSCAQV-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole derivative featuring a 4-nitrophenylmethylsulfanyl group at position 2 of the imidazole ring and a thiophen-2-yl ethanone moiety at position 1. The 4-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution or redox-driven processes . Its synthesis likely involves coupling α-halogenated ketones with imidazole precursors under basic conditions, a method analogous to procedures described for related triazole and imidazole derivatives .

Properties

IUPAC Name

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-15(10-14-2-1-9-23-14)18-8-7-17-16(18)24-11-12-3-5-13(6-4-12)19(21)22/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDBOTWNNSCAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiophene compounds.

Scientific Research Applications

1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The thiophene ring and imidazole moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Trifluoromethyl-Benzylsulfanyl Analogues

The compound (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone () replaces the thiophen-2-yl ethanone with a 4-nitrophenylmethanone group and substitutes the 4-nitrophenylmethylsulfanyl with a 3-(trifluoromethyl)benzylsulfanyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group, which may improve bioavailability in pharmacological contexts .

Thiophene-Containing Imidazoles

Compounds such as 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole () retain the thiophen-2-yl group but lack the 4,5-dihydroimidazole backbone and sulfanyl substituents. However, the absence of the sulfanyl group reduces opportunities for hydrogen bonding or redox activity .

Functional Group Variations

Sulfonyl vs. Sulfanyl Groups

The triazole derivative 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the sulfanyl group with a sulfonyl moiety. Sulfonyl groups are stronger electron-withdrawing agents, which could increase stability but reduce nucleophilicity compared to sulfanyl groups.

Amino vs. Nitro Groups

In 1-(4-aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (), the nitro group is reduced to an amine. The amino group enhances electron-donating capacity, which may alter electronic properties and reactivity. This modification is critical in prodrug activation or photodynamic therapy applications .

Key Research Findings

  • Electron-Withdrawing Effects : The 4-nitro group in the target compound likely enhances electrophilic character at the imidazole ring, facilitating reactions with nucleophiles (e.g., thiols or amines) .
  • Biological Potential: Thiophene-containing imidazoles in show IC₅₀ values of 10–50 µM against Staphylococcus aureus, suggesting the target compound may share similar activity .
  • Crystallography : SHELX programs () are widely used for structural determination of such compounds, ensuring accurate bond-length and angle data for structure-activity studies .

Biological Activity

The compound 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, a derivative of imidazole, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O2SC_{15}H_{14}N_2O_2S, with a molecular weight of approximately 302.35 g/mol. The structure features a nitrophenyl group, which enhances its electron-withdrawing properties, and a thiophenyl moiety that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the nitrophenylmethylsulfanyl group , which can be achieved via nucleophilic substitution reactions.
  • Final modifications to attach the thiophenyl group.

These reactions often require specific conditions such as temperature control and the use of solvents like methanol or ethanol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of the nitro group to reactive intermediates that can damage bacterial DNA .

Anticancer Activity

Studies have demonstrated that imidazole derivatives possess anticancer properties. For example:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent antiproliferative effects .
  • Mechanism of Action : The anticancer activity is often attributed to cell cycle arrest and induction of apoptosis through mechanisms involving tubulin disruption and microtubule stabilization.

Case Studies

Several studies have evaluated the biological activities of related compounds:

StudyCompoundActivityFindings
1-(Diarylmethyl)-1H-imidazoleAntiproliferativeIC50 values of 52 nM in MCF-7 cells; induced apoptosis.
Nitroimidazole derivativesAntimicrobialEffective against MRSA and E. coli; mechanism involves DNA damage.
Thiosemicarbazide derivativesAntifungal & AntibacterialComparable activity to standard antibiotics; effective against resistant strains.

The proposed mechanisms for the biological activities include:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Disruption of Microtubules : Similar compounds have been shown to interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as alkylation of the imidazole core followed by thioether formation. For example, coupling a pre-synthesized 4,5-dihydroimidazole derivative with 4-nitrobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) can yield the thioether linkage. Reaction optimization includes temperature control (e.g., 60–80°C), inert atmosphere (N₂) to prevent oxidation, and solvent selection (polar aprotic solvents like DMF or DMSO) to enhance nucleophilicity .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formation. Mass spectrometry (MS) confirms molecular weight .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95% typically required for research-grade compounds).
  • ¹H/¹³C NMR : Assign protons and carbons, particularly verifying the imidazole ring (δ 3.5–4.5 ppm for CH₂ in dihydroimidazole) and aromatic regions (thiophene: δ 7.0–7.5 ppm; nitrophenyl: δ 8.0–8.5 ppm) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S content) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction :

  • Data Collection : Use a diffractometer (e.g., Stoe IPDS II) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL or SHELXTL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models .
  • Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density maps using WinGX .

Q. How can computational methods predict the compound’s reactivity or binding affinity in medicinal chemistry studies?

  • In Silico Approaches :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electronic properties (e.g., nitro group’s electron-withdrawing effect on imidazole ring reactivity) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Focus on the thiophene and nitro groups as potential pharmacophores .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (AMBER/CHARMM force fields) .

Q. What experimental design principles apply to optimizing its biological activity while minimizing off-target effects?

  • DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., nitro group position, thiophene substitution) and measure IC₅₀ against target enzymes.
  • SAR Studies : Compare analogues (e.g., replacing thiophene with furan or altering the nitro group to Cl/CF₃) to identify critical functional groups .
  • Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., kinase inhibition assays) to assess specificity .

Q. How can conflicting spectroscopic or bioactivity data be resolved in structure-activity studies?

  • Data Triangulation :

  • NMR Titration : Confirm binding interactions (e.g., chemical shift perturbations in NOESY or HSQC spectra).
  • Crystallographic Validation : Resolve stereochemical ambiguities (e.g., imidazole ring puckering) .
  • Bioassay Reproducibility : Use orthogonal assays (e.g., fluorescence polarization + SPR) to verify activity trends .

Methodological Challenges

Q. What strategies mitigate degradation during storage or biological assays?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction.
  • Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) for in vitro assays .

Q. How are reaction intermediates characterized when traditional spectroscopic methods fail?

  • Advanced Techniques :

  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers).
  • HR-MS/MS : Fragment ions to confirm connectivity (e.g., distinguishing thioether vs. sulfoxide derivatives) .
  • In Situ IR : Monitor real-time reaction progress (e.g., C=O stretch at ~1700 cm⁻¹ for ethanone group) .

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